

An In-depth Technical Guide to Bacterial Invasins

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial invasion of host cells is a critical step in the pathogenesis of many infectious diseases. This process is mediated by a sophisticated arsenal of bacterial proteins known as **invasins**. These molecules, expressed on the bacterial surface or secreted into the host environment, interact with specific host cell receptors to trigger signaling cascades that culminate in bacterial uptake. Understanding the diverse mechanisms of bacterial **invasins** is paramount for the development of novel anti-infective therapies that can effectively block this crucial stage of infection.

This technical guide provides a comprehensive overview of the core types of bacterial **invasins**, their mechanisms of action, and the host cellular pathways they exploit. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, cell biology, and infectious diseases.

Major Mechanisms of Bacterial Invasion

Bacterial invasion strategies are broadly categorized into two main mechanisms: the "zipper" mechanism and the "trigger" mechanism.

• Zipper Mechanism: This mechanism is characterized by a localized and intimate interaction between a bacterial surface **invasin** and a host cell receptor. This binding event initiates a



cascade of signaling events that lead to the polymerization of actin filaments and the subsequent engulfment of the bacterium by the host cell membrane, akin to a zipper closing around the pathogen. This process typically involves minimal disruption to the host cell cytoskeleton beyond the immediate site of entry.[1]

Trigger Mechanism: In contrast, the trigger mechanism involves the injection of bacterial
effector proteins directly into the host cell cytoplasm via specialized secretion systems, such
as the Type III Secretion System (T3SS) or Type IV Secretion System (T4SS). These
effectors are potent modulators of host cell signaling pathways, inducing dramatic and
widespread cytoskeletal rearrangements, including the formation of prominent membrane
ruffles that engulf the invading bacterium.[1]

Key Bacterial Invasins and Their Mechanisms

This section details the mechanisms of several well-characterized bacterial **invasin**s, categorized by the invading pathogen.

Yersinia spp. - Invasin

Yersinia pseudotuberculosis and Yersinia enterocolitica utilize the **invasin** protein to mediate entry into host cells, primarily M cells in the Peyer's patches of the intestine.

- Mechanism: Invasin employs the zipper mechanism.
- Host Receptor: It binds with high affinity to several members of the $\beta1$ integrin family of cell adhesion molecules, including $\alpha3\beta1$, $\alpha4\beta1$, $\alpha5\beta1$, and $\alpha6\beta1$.[2]
- Signaling Pathway: The binding of **invasin** to β1 integrins leads to the clustering of these receptors, which in turn activates focal adhesion kinase (FAK) and Src family kinases. This activation initiates a signaling cascade that involves small GTP-binding proteins of the Rho family (e.g., Rac1), leading to localized actin polymerization and membrane extension around the bacterium.[3]

Listeria monocytogenes - Internalins

Listeria monocytogenes expresses a family of surface proteins called internalins, with Internalin A (InIA) and Internalin B (InIB) being the most critical for invasion.



- Mechanism: Both InIA and InIB utilize the zipper mechanism.
- Host Receptors:
 - InIA binds specifically to E-cadherin, a key component of adherens junctions in epithelial cells.[4][5]
 - InIB interacts with the receptor tyrosine kinase Met (the receptor for hepatocyte growth factor) and other host factors.[6]
- Signaling Pathway:
 - InIA-E-cadherin binding: This interaction recruits components of the adherens junction machinery, including α-catenin and β-catenin, which link to the actin cytoskeleton. This engagement activates signaling pathways involving Src kinase and phosphoinositide 3kinase (PI3K), leading to actin rearrangements and bacterial engulfment.[1][7]
 - InIB-Met binding: This interaction activates the Met receptor, leading to the recruitment of adaptor proteins such as Gab1 and Shc, and the subsequent activation of the PI3K/Akt and Ras/MAPK signaling pathways. These pathways converge to stimulate actin polymerization and membrane remodeling.

Salmonella spp. - SipB and SipC

Salmonella enterica serovars such as Typhimurium utilize a Type III Secretion System (T3SS) to inject effector proteins, including SipB and SipC, into the host cell.

- Mechanism:Salmonella employs the trigger mechanism.
- Host Interaction: SipB and SipC are translocated into the host cell membrane where they
 form a translocation pore.[8][9] SipC also directly interacts with and nucleates actin
 polymerization.[10]
- Signaling Pathway: The injected effectors, including SopE, SopE2, and SopB, act as guanine nucleotide exchange factors (GEFs) for Rho family GTPases like Cdc42 and Rac1. This leads to massive actin polymerization, membrane ruffling, and macropinocytosis of the



bacteria. SipB can also induce macrophage apoptosis by binding to and activating caspase-1.[11][12]

Shigella spp. - IpaB and IpaC

Shigella flexneri and other Shigella species also utilize a T3SS to deliver effector proteins, with IpaB and IpaC being central to the invasion process.

- Mechanism:Shigella utilizes the trigger mechanism.
- Host Interaction: Similar to Salmonella, IpaB and IpaC form a translocation pore in the host cell membrane.[13][14] IpaC has been shown to nucleate actin polymerization.
- Signaling Pathway: The translocated effectors, upon injection into the host cell, activate signaling pathways that lead to dramatic cytoskeletal rearrangements and membrane ruffling, facilitating bacterial uptake. The precise signaling cascade is complex and involves the recruitment of host proteins like vinculin and the activation of Rho family GTPases.[15] IpaB and IpaC are also essential for the lysis of the phagocytic vacuole, allowing the bacteria to escape into the cytoplasm.[16][17]

Staphylococcus aureus - Fibronectin-Binding Proteins (FnBPs)

Staphylococcus aureus utilizes Fibronectin-Binding Proteins A and B (FnBPA and FnBPB) to invade a variety of host cells, including endothelial and epithelial cells.

- Mechanism: FnBPs mediate invasion via a zipper mechanism.
- Host Receptor: FnBPs do not bind directly to a host cell receptor. Instead, they bind to the extracellular matrix protein fibronectin (Fn), which then acts as a bridge to the α5β1 integrin on the host cell surface.[18]
- Signaling Pathway: The binding of the FnBP-Fn complex to α5β1 integrin leads to integrin clustering and the activation of a signaling cascade involving FAK, Src, PI3K, and Akt.[19]
 [20] This signaling results in the recruitment of cortactin, actin polymerization, and ultimately, the internalization of the bacterium.[21]



Streptococcus pyogenes - M Protein

The M protein is a major virulence factor of Streptococcus pyogenes (Group A Streptococcus) and is involved in adhesion, invasion, and evasion of the host immune response.

- Mechanism: The M protein can mediate invasion through a zipper-like mechanism.
- Host Receptors: M protein can bind to a variety of host molecules, including fibrinogen, which can then bridge to host cell receptors. It can also directly interact with host cell receptors such as CD46.[22]
- Signaling Pathway: The interaction of M protein with host cells can trigger signaling
 pathways that lead to cytoskeletal rearrangements. For instance, binding to CD44 on
 keratinocytes can induce membrane ruffling and disrupt intercellular junctions.[22] M proteinmediated invasion of epithelial cells can also involve integrin signaling.[23]

Neisseria gonorrhoeae - Opa Proteins

Neisseria gonorrhoeae expresses a family of phase-variable outer membrane proteins called Opa proteins, which are critical for adhesion and invasion.

- Mechanism: Opa proteins mediate invasion via a zipper mechanism.
- Host Receptors: Opa proteins bind to members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family, including CEACAM1, CEACAM3, CEACAM5, and CEACAM6, which are expressed on various cell types, including epithelial cells and neutrophils.[24][25]
- Signaling Pathway: The binding of Opa proteins to different CEACAM receptors can trigger
 distinct signaling pathways. For example, engagement of CEACAM3 on neutrophils, which
 contains an immunoreceptor tyrosine-based activation motif (ITAM), leads to the activation of
 Src family kinases and Syk, resulting in efficient phagocytosis.[26] In contrast, binding to
 CEACAM1 on epithelial cells can initiate a signaling cascade that involves lipid rafts.[27]

Helicobacter pylori - CagA

Helicobacter pylori strains carrying the cag pathogenicity island utilize a Type IV Secretion System (T4SS) to inject the effector protein CagA into gastric epithelial cells.



- Mechanism: CagA is delivered via a secretion system, and its effects can be considered part
 of a trigger-like mechanism due to the significant downstream signaling alterations.
- Host Interaction: Once inside the host cell, CagA is tyrosine-phosphorylated by host kinases such as Src and Abl.
- Signaling Pathway: Phosphorylated CagA acts as a scaffold protein, interacting with and
 dysregulating multiple host signaling molecules. A key interaction is with the tyrosine
 phosphatase SHP-2, leading to its aberrant activation.[28] This disrupts normal cellular
 signaling, including the ERK/MAPK pathway, leading to changes in cell morphology (the
 "hummingbird phenotype"), proliferation, and motility, contributing to the pathogenesis of
 gastritis and gastric cancer.[29][30]

Quantitative Data on Invasin-Receptor Interactions

The efficiency of bacterial invasion is critically dependent on the affinity of the **invasin** for its host receptor and the kinetics of the interaction. The following tables summarize available quantitative data for some of the discussed **invasin**-receptor pairs.

Invasin	Bacterium	Host Receptor	Binding Affinity (Kd)	Measurement Method
Invasin	Yersinia pseudotuberculo sis	β1 Integrins	~100-fold higher than fibronectin	Competitive Binding Assays
Internalin A (InIA)	Listeria monocytogenes	E-cadherin	8 ± 4 μM	Isothermal Titration Calorimetry (ITC)
Opa Proteins	Neisseria gonorrhoeae	CEACAMs	Nanomolar range	In vitro binding assays
M1 Protein	Streptococcus pyogenes	Kininogens	5 x 10^7 M^-1 (H-kininogen)	Enzyme Immunoassay

Table 1: Binding Affinities of Bacterial **Invasin**s to Host Receptors.



Invasin/Effecto r	Bacterium	Host Cell Type	Invasion/Trans location Efficiency	Assay Method
lpaB/lpaC	Shigella flexneri	HeLa cells	Invasion can be significantly reduced (e.g., by 30-60%) by antibodies against IpaD, a component of the T3SS tip complex.[31]	Gentamicin Protection Assay, Plaque Assay[26] [28]
FnBPA	Staphylococcus aureus	Endothelial cells	Invasion rate is dependent on the number of fibronectin-binding repeats. [21]	Gentamicin Protection Assay
CagA	Helicobacter pylori	AGS cells	Approximately 16% of total CagA from adjacent bacteria is injected after one hour, and 30% after three hours.[32]	Quantitative Western Blotting, Flow Cytometry

Table 2: Invasion and Translocation Efficiencies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study bacterial invasion and the associated signaling pathways.

Gentamicin Protection Assay



This assay is a standard method to quantify the number of viable intracellular bacteria.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate eukaryotic cell membranes. Therefore, it kills extracellular bacteria while intracellular bacteria remain protected.

Protocol:

- Cell Culture: Seed eukaryotic host cells (e.g., HeLa, Caco-2) in 24-well plates and grow to confluency.
- Bacterial Culture: Grow bacteria to the mid-logarithmic phase of growth.
- Infection:
 - Wash the host cell monolayers with sterile phosphate-buffered saline (PBS).
 - Infect the cells with bacteria at a specific multiplicity of infection (MOI) (e.g., 10:1 or 100:1 bacteria to host cells).
 - Centrifuge the plates at low speed (e.g., 500 x g for 5 minutes) to synchronize the infection.
 - Incubate for a defined period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator to allow for bacterial invasion.
- Gentamicin Treatment:
 - Aspirate the infection medium and wash the cells three times with PBS to remove nonadherent bacteria.
 - Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 μg/mL) to kill extracellular bacteria.
 - Incubate for 1-2 hours at 37°C.
- Cell Lysis and Enumeration:



- Wash the cells three times with PBS to remove the gentamicin.
- Lyse the host cells with a solution of 1% Triton X-100 in PBS to release the intracellular bacteria.
- Perform serial dilutions of the cell lysate in PBS and plate on appropriate agar plates.
- Incubate the plates overnight at 37°C and count the resulting colony-forming units (CFU).
- Calculation: The number of intracellular bacteria is calculated as the number of CFU per well.
 Invasion efficiency can be expressed as the percentage of the initial inoculum that successfully invaded the host cells.

Immunofluorescence Microscopy for Bacterial Invasion

This technique allows for the visualization and differentiation of intracellular and extracellular bacteria.

Protocol:

- Cell Culture and Infection: Grow host cells on glass coverslips in 24-well plates and infect with bacteria as described for the gentamicin protection assay.
- Fixation:
 - After the infection period, wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Staining of Extracellular Bacteria:
 - Wash the fixed cells three times with PBS.
 - Incubate the non-permeabilized cells with a primary antibody specific for the bacterium for 1 hour at room temperature.
 - Wash three times with PBS.



- Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594, red) for 1 hour at room temperature.
- Permeabilization and Staining of Total Bacteria:
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Block non-specific antibody binding with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 30 minutes.
 - Incubate with the same primary antibody against the bacterium for 1 hour.
 - Wash three times with PBS.
 - Incubate with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 488, green) for 1 hour.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS.
 - Counterstain the host cell nuclei with DAPI.
 - Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Microscopy: Visualize the samples using a fluorescence microscope. Extracellular bacteria
 will be labeled with both fluorophores (appearing yellow/orange), while intracellular bacteria
 will only be labeled with the second fluorophore (appearing green).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation events).

Protocol:

Cell Culture, Infection, and Lysis:



- Grow host cells to confluency in 6-well plates.
- Infect with bacteria for various time points.
- Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay
 (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE:

- Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt) overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Detection:



- Wash the membrane three times with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Plaque Assay for Cell-to-Cell Spread

This assay is used to assess the ability of intracellular bacteria to spread from an infected cell to neighboring cells.

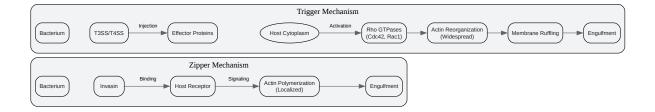
Protocol:

- Cell Culture and Infection:
 - Grow a confluent monolayer of host cells in 6-well plates.
 - Infect the cells with a low number of bacteria to ensure isolated infection events.
- Gentamicin Treatment and Agarose Overlay:
 - After the initial invasion period, treat the cells with gentamicin to kill extracellular bacteria.
 - Wash the cells and overlay them with a semi-solid medium containing a low concentration of agarose and a maintenance concentration of gentamicin. This restricts bacterial spread through the extracellular medium, forcing them to spread from cell to cell.
- Incubation: Incubate the plates for several days to allow for plaque formation. Plaques are zones of cell death caused by the spreading infection.
- Visualization: Stain the cell monolayer with a vital dye such as neutral red. Living cells will
 take up the dye, while dead cells in the plaques will remain unstained, appearing as clear
 zones.
- Analysis: The number and size of the plaques can be quantified to assess the efficiency of cell-to-cell spread.



Visualization of Signaling Pathways and Experimental Workflows

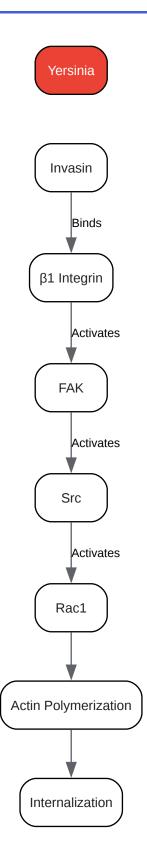
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.



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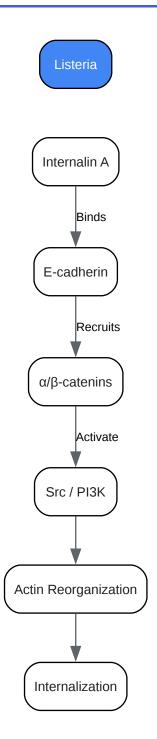
Comparison of Zipper and Trigger invasion mechanisms.





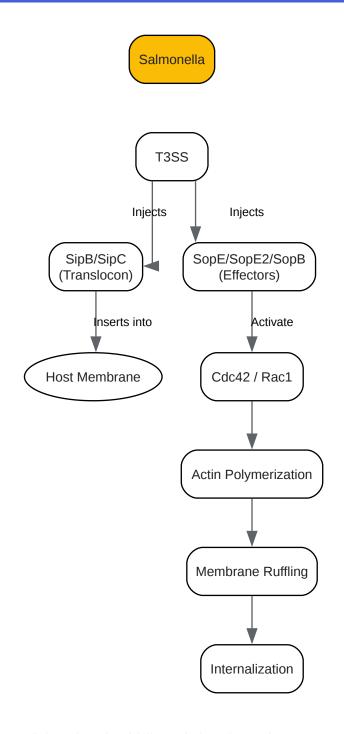
Yersinia Invasin Signaling Pathway.





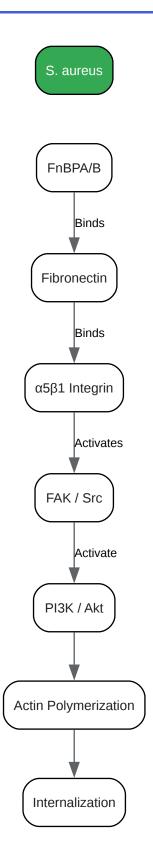
Listeria Internalin A Signaling Pathway.





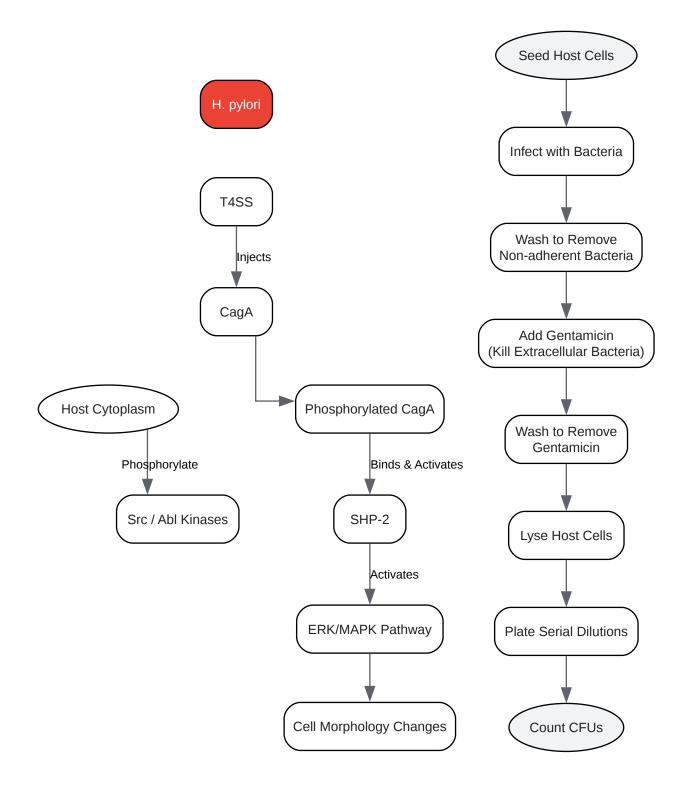
Salmonella Trigger Mechanism Signaling Pathway.





Staphylococcus aureus FnBP Signaling Pathway.





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